molecular formula C25H18ClNOS B2898720 4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-55-5

4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No. B2898720
CAS RN: 865658-55-5
M. Wt: 415.94
InChI Key: HJVJQAJVVUFGLJ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical of unknown properties . Its CAS number is 865658-55-5 .


Molecular Structure Analysis

The molecular formula of this compound is C25H18ClNOS .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented .

Scientific Research Applications

Pharmaceutical Research

Quinoline derivatives have been extensively studied for their pharmacological properties. The compound could potentially be investigated for its antimalarial , anticancer , antibacterial , and anti-inflammatory properties . These activities are attributed to the quinoline nucleus, which is a common motif in many therapeutic agents.

Material Science

In material science, such quinoline derivatives could be explored for their utility in creating novel organic semiconductors . Their conjugated system and heterocyclic structure may impart desirable electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Analytical Chemistry

The compound’s unique structure could make it a candidate for use as a fluorescent probe or chromophoric agent in analytical chemistry. It could be used to detect or quantify other substances due to its potential to produce a measurable signal in response to chemical interactions .

Environmental Science

In environmental science, this quinoline derivative could be researched for its role as a degradation product of environmental pollutants. It might be a metabolite formed from more complex compounds through processes like photodegradation, and its detection could indicate the presence of certain pollutants .

Industrial Applications

Industrially, the compound could be utilized in the synthesis of dyes and pigments . Its molecular structure allows for the possibility of light absorption in visible ranges, which is a key characteristic needed for dyes used in textiles and inks .

Agrochemical Research

Lastly, the compound’s potential bioactivity makes it a candidate for exploration as an agrochemical . It could be studied for its effects on plant growth, pest resistance, or as a component in fertilizers to enhance crop yield .

Mechanism of Action

The mechanism of action of this compound is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not well documented .

Future Directions

The future directions for research on this compound are not clear from the available information .

properties

IUPAC Name

4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNOS/c26-22-9-5-4-6-17(22)10-12-23-20-14-15-29-25(20)21-16-19(11-13-24(21)27-23)28-18-7-2-1-3-8-18/h1-13,16H,14-15H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVJQAJVVUFGLJ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-2-(2-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

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